molecular formula C12H11BrN4OS2 B13367266 6-[(4-Bromophenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(4-Bromophenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13367266
M. Wt: 371.3 g/mol
InChI Key: PURLTYMIMGLSNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromophenyl {3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the presence of a bromophenyl group, a triazole ring, and a thiadiazole ring, which are known for their diverse pharmacological activities and synthetic versatility .

Preparation Methods

The synthesis of 4-bromophenyl {3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether typically involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles. This reaction can lead to the formation of two regioisomers, depending on the electrophilicity of the carbonyl carbons . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

4-bromophenyl {3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether undergoes various chemical reactions, including:

Scientific Research Applications

4-bromophenyl {3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromophenyl {3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether involves its interaction with various molecular targets. The triazole and thiadiazole rings can form hydrogen bonds with target receptors, leading to specific interactions that modulate biological pathways. For example, it can inhibit enzymes like carbonic anhydrase and cholinesterase, which are involved in various physiological processes .

Comparison with Similar Compounds

Similar compounds to 4-bromophenyl {3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether include other triazolothiadiazines, such as:

These compounds share similar structural features but differ in the arrangement of the triazole and thiadiazole rings. The unique combination of the bromophenyl group and the methylsulfanyl group in 4-bromophenyl {3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether contributes to its distinct pharmacological profile and synthetic utility .

Properties

Molecular Formula

C12H11BrN4OS2

Molecular Weight

371.3 g/mol

IUPAC Name

6-[(4-bromophenoxy)methyl]-3-(methylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H11BrN4OS2/c1-19-7-10-14-15-12-17(10)16-11(20-12)6-18-9-4-2-8(13)3-5-9/h2-5H,6-7H2,1H3

InChI Key

PURLTYMIMGLSNW-UHFFFAOYSA-N

Canonical SMILES

CSCC1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.